2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride
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Overview
Description
2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride is a chemical compound with the molecular formula C13H18F3NO3S and a molecular weight of 325.35 g/mol This compound is notable for its unique structure, which includes a difluoromethyl group, a hydroxybutyl group, and an ethanesulfonyl fluoride moiety
Preparation Methods
The synthesis of 2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 1,1-difluoro-4-hydroxybutan-2-one under specific conditions to form the intermediate product. This intermediate is then reacted with ethanesulfonyl fluoride to yield the final compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction and improve yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.
Reduction: The difluoromethyl group can be reduced to a methyl group using specific reducing agents.
Substitution: The ethanesulfonyl fluoride moiety can undergo nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The ethanesulfonyl fluoride moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to their inhibition or modification. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds to 2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride include other difluoromethylated and sulfonyl fluoride-containing compounds. These compounds share some structural features but differ in their specific substituents and overall reactivity. For example:
2,4-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone: This compound contains a difluoromethyl group and a triazole ring, making it structurally similar but with different reactivity and applications.
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Another similar compound with a difluoromethyl group and a triazole ring, used in different chemical and biological contexts.
Properties
IUPAC Name |
2-[benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO3S/c14-13(15)12(6-8-18)17(7-9-21(16,19)20)10-11-4-2-1-3-5-11/h1-5,12-13,18H,6-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYWABBAIJEESV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCS(=O)(=O)F)C(CCO)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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